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For Researchers, Scientists, and Drug Development Professionals

Introduction to Threose Nucleic Acid (TNA) in
Diagnostics
Threose Nucleic Acid (TNA) is an artificial nucleic acid analog that utilizes a threose sugar

backbone instead of the deoxyribose or ribose found in DNA and RNA, respectively. This

structural modification confers several advantageous properties to TNA, making it a promising

candidate for the development of highly specific and stable diagnostic probes. TNA can form

stable duplexes with complementary DNA and RNA sequences, following Watson-Crick base

pairing rules.[1] Key advantages of TNA-based probes include exceptional resistance to

nuclease degradation, enhanced thermal stability, and high binding affinity and specificity to

target sequences.[2][3] These characteristics make them particularly well-suited for

applications in challenging diagnostic environments where sample stability and precise target

recognition are paramount.
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The following tables summarize the quantitative data on the performance of TNA-based

diagnostic probes from various studies, highlighting their binding affinity and specificity.

Table 1: Binding Affinity of TNA Probes

Probe Type Target Method
Dissociation
Constant (Kd)

Reference

TNA Probe miR-21
Fluorescence

Assay

Not explicitly

quantified, but

demonstrated

high affinity

[2]

TNA/DNA

Heteroduplex
DNA

Isothermal

Titration

Calorimetry (ITC)

Lower affinity

than TNA/RNA
[4][5]

TNA/RNA

Heteroduplex
RNA

Isothermal

Titration

Calorimetry (ITC)

Higher affinity

than TNA/DNA
[4][5]

Table 2: Specificity of TNA Probes
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Probe Type Target
Mismatched
Target

Discrimination
Capability

Reference

TNA Probe for

miR-21
miR-21

Single-base

mismatch miR-

21

High [2]

TNA Probe for

miR-21
miR-21

Two-base

mismatch miR-

21

High [2]

TNA Probe for

miR-21
miR-21

Non-

complementary

miRNAs (miR-

141, miR-143,

miR-429)

High [6]

TNA Aptamer
SARS-CoV-2 S1-

RBD

Human Serum

Albumin (HSA),

Streptavidin (SA)

High (low off-

target binding)
[7]

Experimental Protocols
Protocol 1: Synthesis of TNA Phosphoramidite
Monomers
This protocol outlines the chemical synthesis of TNA phosphoramidite monomers, which are

the building blocks for solid-phase synthesis of TNA oligonucleotides. The synthesis typically

starts from a commercially available chiral precursor like L-ascorbic acid.

Materials:

L-ascorbic acid

Appropriate protecting group reagents (e.g., DMT-Cl, benzoyl chloride)

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

Solvents and reagents for organic synthesis (e.g., pyridine, dichloromethane, acetonitrile)
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Silica gel for column chromatography

Procedure:

Synthesis of the Protected Threofuranosyl Sugar: Starting from L-ascorbic acid, a multi-step

synthesis is performed to obtain the protected threofuranosyl sugar. This involves protection

of hydroxyl groups and stereospecific reactions to yield the desired threose configuration.

Glycosylation: The protected sugar is coupled with a protected nucleobase (A, C, G, or T)

using a Vorbrüggen glycosylation reaction to form the nucleoside.

5'-Hydroxyl Protection: The 5'-hydroxyl group of the TNA nucleoside is protected with a

dimethoxytrityl (DMT) group to allow for controlled, directional synthesis.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to introduce

the phosphoramidite moiety, rendering the monomer ready for solid-phase synthesis.

Purification: The final TNA phosphoramidite monomer is purified using silica gel column

chromatography to ensure high purity for oligonucleotide synthesis.

Protocol 2: Solid-Phase Synthesis of TNA
Oligonucleotide Probes
This protocol describes the automated solid-phase synthesis of TNA oligonucleotides using the

phosphoramidite method.

Materials:

TNA phosphoramidite monomers (A, C, G, T)

Controlled pore glass (CPG) solid support

Standard DNA synthesis reagents:

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Activator solution (e.g., ethylthiotetrazole in acetonitrile)
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Capping solutions (e.g., acetic anhydride and N-methylimidazole)

Oxidizing solution (e.g., iodine in THF/water/pyridine)

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Automated DNA synthesizer

Procedure:

Synthesis Cycle: The synthesis is carried out on an automated DNA synthesizer, which

performs the following steps in a cyclical manner for each monomer addition:

Deblocking: Removal of the DMT protecting group from the 5'-hydroxyl of the growing

chain.

Coupling: Activation of the incoming TNA phosphoramidite monomer and its coupling to

the 5'-hydroxyl of the chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of

deletion mutants.

Oxidation: Oxidation of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection: After the final synthesis cycle, the TNA oligonucleotide is

cleaved from the CPG support and all protecting groups are removed by treatment with

concentrated ammonium hydroxide.

Purification: The crude TNA oligonucleotide is purified by methods such as polyacrylamide

gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: Fluorescent Labeling of TNA Probes
This protocol describes the post-synthetic labeling of TNA probes with fluorescent dyes. Amine-

modified TNA oligonucleotides are typically used for this purpose.

Materials:
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Amine-modified TNA oligonucleotide

Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of Cy3, Cy5, or

other fluorophores)

Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

Purification system (e.g., HPLC or gel filtration)

Procedure:

Dissolve Oligonucleotide: Dissolve the amine-modified TNA oligonucleotide in the labeling

buffer.

Dissolve Dye: Dissolve the amine-reactive fluorescent dye in a suitable anhydrous solvent

like DMSO or DMF.

Labeling Reaction: Add the dissolved dye to the oligonucleotide solution and incubate at

room temperature for a specified time (typically 1-2 hours) with continuous stirring.

Purification: Purify the fluorescently labeled TNA probe from the unreacted dye and

unlabeled oligonucleotide using reverse-phase HPLC or a gel filtration column.

Quantification: Determine the concentration and labeling efficiency of the purified probe

using UV-Vis spectrophotometry.

Protocol 4: TNA-Based Fluorescence In Situ
Hybridization (FISH)
This protocol provides a general framework for using fluorescently labeled TNA probes for the

detection of specific RNA targets within fixed cells. Optimization of hybridization and washing

conditions may be required for specific cell types and target sequences.

Materials:

Fluorescently labeled TNA probe

Cells fixed on a glass slide
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Hybridization buffer (e.g., containing formamide, SSC, dextran sulfate)

Wash buffers (e.g., SSC solutions of varying concentrations)

DAPI for nuclear counterstaining

Antifade mounting medium

Fluorescence microscope

Procedure:

Sample Preparation: Prepare and fix cells on a glass slide using a standard cytogenetic

protocol.

Pre-hybridization Treatment: Permeabilize the cells (e.g., with pepsin or proteinase K

treatment) to allow probe entry.

Denaturation: Denature the target RNA within the cells and the TNA probe by heating.

Hybridization: Apply the hybridization buffer containing the fluorescently labeled TNA probe

to the slide, cover with a coverslip, and incubate overnight at a specific temperature (e.g.,

37°C) to allow the probe to anneal to its target sequence.

Washing: Perform a series of washes with increasing stringency (e.g., decreasing SSC

concentration and increasing temperature) to remove non-specifically bound probes.

Counterstaining: Stain the cell nuclei with DAPI.

Mounting and Visualization: Mount the slide with an antifade medium and visualize the

fluorescent signals using a fluorescence microscope.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


TNA Probe (Quenched)

Target Recognition

Signal Generation

Fluorophore TNA Reporter Strand

Quencher

TNA Quencher Strand Released Reporter Strand
Displacement

Target RNA

Hybridization

Fluorescence Signal
Signal On

Click to download full resolution via product page

Caption: Signaling pathway of a TNA-based molecular beacon for RNA detection.
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Caption: Experimental workflow for TNA probe synthesis and application in FISH.
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Key Properties Diagnostic Applications
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Caption: Logical relationship between TNA properties and its diagnostic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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